Hydrogen‑Bond Donor Capacity: 5‑NH2 vs. 5‑H and 5‑OH Analogs
The 5-amino substituent introduces an additional hydrogen‑bond donor (HBD) to the indole-3-acetate scaffold, increasing the total HBD count from 1 (unsubstituted, methyl 2-(1H-indol-3-yl)acetate) to 2. In contrast, the 5-hydroxy analog (methyl 2-(5-hydroxy-1H-indol-3-yl)acetate, the methyl ester of 5‑HIAA) possesses 2 HBDs but with a distinct donor‑acceptor profile. This difference is critical for target engagement: structure‑activity relationship (SAR) studies on ring‑substituted IAA derivatives demonstrate that HBD count and positioning directly dictate binding affinity to human serum albumin (HSA), with amino‑substituted variants showing divergent binding constants compared to hydroxy or unsubstituted scaffolds [1][2].
| Evidence Dimension | Hydrogen‑Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 2 (indole N‑H and 5‑NH2) |
| Comparator Or Baseline | Methyl 2-(1H-indol-3-yl)acetate (CAS 1912-33-0): 1 HBD; Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate (predicted): 2 HBD |
| Quantified Difference | Target compound has 1 additional HBD vs. unsubstituted analog; equivalent in number but not in type vs. 5‑OH analog |
| Conditions | Theoretical count based on chemical structure; validated by published SAR on IAA‑protein binding |
Why This Matters
Hydrogen‑bond donor count influences solubility, permeability, and target binding; this difference directly impacts assay design when selecting between indole‑3‑acetate building blocks.
- [1] Soskic, M., & Magnus, V. (2007). Binding of ring-substituted indole-3-acetic acids to human serum albumin. Bioorganic & Medicinal Chemistry, 15(13), 4595–4600. View Source
- [2] Magnus, V., et al. (1993). Structural comparison of biologically active and inactive conjugates of α-amino acids and the plant growth hormone (auxin) indole-3-acetic acid. Acta Crystallographica Section B, 49(2), 367–374. View Source
